N-((4-cyclohexylthiazol-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
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Description
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Gelation
A series of N-(thiazol-2-yl) benzamide derivatives were synthesized to investigate their gelation behavior, aiming to understand the impact of methyl functionality and multiple non-covalent interactions on their gelation/non-gelation behavior. This research, using a crystal engineering approach, found that certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures with stability and low minimum gelator concentration. The study highlights the importance of π-π interactions and cyclic N–H⋯N and S⋯O interactions in driving the helical assembly of these gelators (Yadav & Ballabh, 2020).
Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has uncovered remarkable antiavian influenza virus activity. These compounds were synthesized through a novel route and tested in vitro for their effectiveness against influenza A virus (subtype H5N1). Several compounds demonstrated significant antiviral activities, showcasing the potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Activity
A series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. This study identifies promising anticancer agents, highlighting the therapeutic potential of benzamide derivatives in oncology (Tiwari et al., 2017).
Catalytic Synthesis
Research into N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives demonstrated a novel class of compounds synthesized via 1,3-dipolar cycloaddition and rearrangement. This process, completed rapidly under mild conditions without a catalyst, opens new pathways for the synthesis of complex organic molecules (Liu et al., 2014).
Metal Complex Formation
The study of thiadiazolobenzamide and its Ni and Pd complexes revealed new insights into the coordination chemistry of benzamide derivatives. This research provides a foundation for exploring the potential applications of these complexes in catalysis, material science, and pharmaceuticals (Adhami et al., 2012).
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(14-7-4-8-15(9-14)24-12-20-22-23-24)19-10-17-21-16(11-26-17)13-5-2-1-3-6-13/h4,7-9,11-13H,1-3,5-6,10H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEUPNZYURHBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.